molecular formula C9H10O5 B049532 Ethyl gallate CAS No. 831-61-8

Ethyl gallate

Cat. No.: B049532
CAS No.: 831-61-8
M. Wt: 198.17 g/mol
InChI Key: VFPFQHQNJCMNBZ-UHFFFAOYSA-N
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Description

Ethylgallate, also known as ethyl 3,4,5-trihydroxybenzoate, is an ethyl ester of gallic acid. It is a naturally occurring compound found in various plant sources such as walnuts and Terminalia myriocarpa. Ethylgallate is commonly used as a food additive with the E number E313 due to its antioxidant properties .

Mechanism of Action

Target of Action

Ethyl gallate (EG) is the ethyl ester of gallic acid and is recognized as an antioxidant . The primary targets of EG are Phosphatidyl-ethanolamine binding protein1 (PEBP1) and mitochondria in PC12 cells . PEBP1 is a direct cellular target of EG, forming hydrogen bonds with Asp70 and Tyr120 . Mitochondria are also a significant target, with EG shown to attenuate H2O2-induced mitochondrial dysfunction .

Mode of Action

EG interacts with its targets to inhibit cytotoxicity and decrease reactive oxygen species (ROS) levels in PC12 cells . It attenuates H2O2-induced mitochondrial dysfunction, as indicated by the decreased caspase-9/−3 activation, PARP cleavage, mitochondrial membrane potential (MMP) depletion, Bax/Bcl-2 ratio, cytochrome c release, and ROS overproduction . EG also results in the nuclear translocation of Nrf2, along with increased expression of ARE-dependent cytoprotective genes, such as γ-GCS and NQO1 .

Biochemical Pathways

EG affects the Nrf2 pathway , acting as an activator . The Nrf2 pathway plays a crucial role in the protection of EG against oxidative stress-induced PC12 cell apoptosis . Silencing of Nrf2 signaling by siRNA abrogates the protective effects offered by EG on H2O2-induced PC12 cells injury .

Pharmacokinetics

It’s known that eg is a natural small molecule for ulcerative colitis (uc) treatment . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of EG’s action is the protection of PC12 cells against H2O2-induced cell mitochondrial dysfunction, possibly through the activation of the Nrf2 pathway . This suggests that EG might be a potential candidate for further preclinical study aimed at the prevention and treatment of neurodegenerative diseases .

Action Environment

The action environment of EG is largely dependent on the presence of oxidative stress, particularly in the form of H2O2 . EG’s antioxidant properties allow it to effectively inhibit H2O2-induced cytotoxicity . .

Safety and Hazards

Ethyl gallate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Biochemical Analysis

Biochemical Properties

Ethyl gallate has been found to interact with various enzymes and proteins. For instance, it has been shown to potentiate the toxicity of paclitaxel in Hep3B cells, suggesting a direct interaction with tubulin . Moreover, it has been found to activate the peroxidase active sites of COX-1 and COX-2 by serving as a reducing cosubstrate .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to strongly potentiate the toxicity of paclitaxel in Hep3B cells . In another study, this compound was found to protect PC12 cells against H2O2-induced cell mitochondrial dysfunction possibly through activation of Nrf2 pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been found to activate the peroxidase active sites of COX-1 and COX-2 by serving as a reducing cosubstrate . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to exhibit antioxidant activity . The solubility of this compound in various solvents has been determined, which is important for understanding its stability and degradation over time .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have protective effects against dextran sulfate sodium (DSS)-induced ulcerative colitis . The severity of colitis was considerably reduced and both macroscopic and microscopic clinical symptoms improved with this compound treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylgallate is synthesized from gallic acid and ethanol. The reaction typically involves esterification, where gallic acid reacts with ethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, ethylgallate is produced through similar esterification processes but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Ethylgallate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with ethylgallate under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

Comparison: Ethylgallate is unique due to its balance of hydrophilic and lipophilic properties, making it effective in various applications. Compared to propyl gallate and octyl gallate, ethylgallate has a shorter alkyl chain, which can influence its solubility and reactivity. Ellagic acid, on the other hand, is a more complex molecule with higher antioxidant activity but is less commonly used as a food additive .

Properties

IUPAC Name

ethyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPFQHQNJCMNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061195
Record name Ethyl gallate
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethyl gallate
Source Human Metabolome Database (HMDB)
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CAS No.

831-61-8
Record name Ethyl gallate
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Record name Ethyl gallate
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Record name ETHYL GALLATE
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Record name Benzoic acid, 3,4,5-trihydroxy-, ethyl ester
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Record name Ethyl gallate
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Record name Ethyl 3,4,5-trihydroxybenzoate
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Record name ETHYL GALLATE
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Record name Ethyl gallate
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Melting Point

160 - 162 °C
Record name Ethyl gallate
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URL http://www.hmdb.ca/metabolites/HMDB0033836
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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